molecular formula C11H12ClNO B2738393 5-(1-Chloroethyl)-3-phenyl-4,5-dihydro-1,2-oxazole CAS No. 64984-97-0

5-(1-Chloroethyl)-3-phenyl-4,5-dihydro-1,2-oxazole

Cat. No.: B2738393
CAS No.: 64984-97-0
M. Wt: 209.67
InChI Key: SWUWNDHGDIMKJS-UHFFFAOYSA-N
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Description

5-(1-Chloroethyl)-3-phenyl-4,5-dihydro-1,2-oxazole is a chiral dihydrooxazole compound of significant interest in synthetic organic chemistry. As a substituted oxazoline, this molecule serves as a versatile precursor and building block for the synthesis of more complex chemical architectures. Its structure, featuring both a chloroethyl group and a phenyl ring, makes it a valuable scaffold for developing pharmaceuticals, agrochemicals, and sophisticated ligands for asymmetric catalysis. Researchers utilize this compound to create chiral ligands, such as PyBOX derivatives , which are crucial for controlling stereoselectivity in metal-catalyzed reactions. The reactive chloromethyl group attached to the oxazoline ring allows for further functionalization, enabling its incorporation into larger molecular frameworks or its use as an electrophile in substitution reactions. The specific stereochemistry of the chiral center can profoundly influence the enantioselective outcome of reactions it facilitates, making it a critical tool for research in stereochemistry and medicinal chemistry. This product is intended for research use only and is not intended for diagnostic or therapeutic uses. Always refer to the Safety Data Sheet (SDS) for proper handling and storage guidelines, which should include storage at cool temperatures such as 4°C based on similar compounds .

Properties

IUPAC Name

5-(1-chloroethyl)-3-phenyl-4,5-dihydro-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c1-8(12)11-7-10(13-14-11)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUWNDHGDIMKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC(=NO1)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Chloroethyl)-3-phenyl-4,5-dihydro-1,2-oxazole typically involves the reaction of 3-phenyl-4,5-dihydro-1,2-oxazole with 1-chloroethyl chloroformate. This reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles can minimize the environmental impact of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroethyl Group

The 1-chloroethyl substituent undergoes S<sub>N</sub>1/S<sub>N</sub>2 reactions with nucleophiles (e.g., hydroxide, amines, thiols). Reaction outcomes depend on solvent polarity and steric hindrance:

Reagent/ConditionsProductKey Features
NaOH (aqueous, 80°C)5-(1-Hydroxyethyl)-3-phenyl-4,5-dihydro-1,2-oxazoleAlcohol formation via S<sub>N</sub>2 mechanism
NH<sub>3</sub> (ethanol, reflux)5-(1-Aminoethyl)-3-phenyl-4,5-dihydro-1,2-oxazoleAmine substitution; potential for further functionalization
NaSH (DMF, rt)5-(1-Mercaptoethyl)-3-phenyl-4,5-dihydro-1,2-oxazoleThiol substitution with retention of stereochemistry

Elimination Reactions

Under basic conditions, the chloroethyl group facilitates β-elimination to form vinyloxazole derivatives :

ConditionsProductMechanism Notes
KOtBu (THF, 60°C)3-Phenyl-4,5-dihydro-1,2-oxazole-5-vinylDehydrohalogenation to alkene
DBU (CH<sub>2</sub>Cl<sub>2</sub>, rt)Same as aboveMild base for sterically hindered systems

Ring-Opening Reactions

The dihydrooxazole ring is susceptible to acid- or base-catalyzed ring-opening, yielding amino alcohol derivatives :

ConditionsProductNotes
HCl (conc., H<sub>2</sub>O, reflux)2-Amino-3-(1-chloroethyl)-1-phenylpropan-1-olAcidic hydrolysis via iminium intermediate
LiAlH<sub>4</sub> (THF, 0°C)2-Amino-3-(1-chloroethyl)-1-phenylpropan-1-olReduction of oxazoline to amine-alcohol

Cycloaddition and Cross-Coupling Reactions

The oxazole ring participates in 1,3-dipolar cycloadditions and palladium-catalyzed couplings :

Reaction TypeConditionsProduct
Huisgen CycloadditionCu(I), azide (rt)Triazole-fused oxazoline derivative
Suzuki-Miyaura CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, arylboronic acid5-(1-Chloroethyl)-3-(biaryl)-4,5-dihydro-1,2-oxazole

Oxidation and Reduction

  • Oxidation : The oxazoline ring can be oxidized to oxazole using MnO<sub>2</sub> or DDQ, yielding 5-(1-chloroethyl)-3-phenyloxazole .

  • Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the oxazoline to a saturated pyrrolidine derivative .

Scientific Research Applications

Chemistry

In the field of organic chemistry, 5-(1-Chloroethyl)-3-phenyl-4,5-dihydro-1,2-oxazole serves as a valuable building block for synthesizing more complex organic molecules and heterocyclic compounds. Its unique structure allows chemists to explore various chemical reactions, including oxidation and nucleophilic substitutions.

Biology

Research has indicated that this compound may possess significant biological activities. Studies have explored its potential antimicrobial and anticancer properties. For instance, compounds derived from similar oxazole structures have shown promise in inhibiting cancer cell growth and displaying antimicrobial effects against various pathogens .

Medicine

In medicinal chemistry, this compound is being investigated as a pharmaceutical intermediate. Its structural features may enhance the efficacy of drug candidates targeting specific diseases. The compound's mechanism of action may involve interaction with enzymes or receptors that modulate cellular signaling pathways essential for disease progression .

Industry

This compound finds utility in the production of specialty chemicals and materials with specific properties. Its unique chemical structure may be leveraged to create new materials with enhanced performance characteristics in various applications .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of oxazole derivatives similar to this compound. The derivatives were screened against glioblastoma cell lines, demonstrating significant cytotoxicity and induction of apoptosis in cancer cells. The findings suggest that modifications to the oxazole structure can enhance biological activity against cancer .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial activity of compounds related to this compound. These compounds were tested against various bacterial strains and showed comparable efficacy to established antibiotics like penicillin and ciprofloxacin. This highlights the potential of oxazoles as alternatives in antimicrobial therapy .

Mechanism of Action

The mechanism of action of 5-(1-Chloroethyl)-3-phenyl-4,5-dihydro-1,2-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pharmacologically Active Isoxazoline Derivatives

Antidepressant and Antianxiety Agents
  • 5-(4-Chlorophenyl)-3-(furan-2-yl)-4,5-dihydro-1,2-oxazole (2b) Activity: Exhibits MAO inhibitory action, contributing to antidepressant effects (). Physical Data: Yield 65%, m.p. 142°C; IR peaks at 1661 cm⁻¹ (C=N) and 1356 cm⁻¹ (C–O–N) ().
  • 5-(4-Methoxyphenyl)-3-(furan-2-yl)-4,5-dihydro-1,2-oxazole (2g) Activity: Moderate antianxiety effects with lower MAO inhibition (). Physical Data: Yield 58%, m.p. 134–136°C; IR peaks at 1651 cm⁻¹ (C=N) ().
Antimicrobial Isoxazolines
  • ISO-01 and ISO-07
    • Structure : 3,5-Diarylsubstituted derivatives with trimethoxyphenyl (ISO-01) or chloro-fluorophenyl (ISO-07) groups ().
    • Activity : Demonstrated antimicrobial efficacy linked to aryl substituent electronegativity.
    • Comparison : The target compound’s chloroethyl group may offer steric hindrance, reducing enzymatic degradation compared to ISO-07’s halogenated aryl groups.

Herbicidal Isoxazoline Derivatives

  • Pyroxasulfone (KIH-485)

    • Structure : 5,5-Dimethyl-4,5-dihydro-1,2-oxazole with a sulfonyl group ().
    • Activity : Pre-emergence herbicide targeting VLCFA synthesis ().
    • Comparison : Pyroxasulfone’s sulfonyl group enhances water solubility (22 mg/L at 20°C; ), whereas the target compound’s chloroethyl group increases hydrophobicity (XLogP3 = 4; ), limiting soil mobility but improving persistence.
  • S-Metolachlor Structure: Chloroacetamide herbicide (non-isoxazoline) (). Comparison: Despite sharing a VLCFA-inhibiting mechanism, the target compound’s isoxazoline core may confer resistance to metabolic hydrolysis compared to S-metolachlor’s amide bond.
Substituent Effects on Reactivity
  • Bromomethyl Derivative (CID 85968587) :
    • Structure : 5-(Bromomethyl)-3-methyl-4,5-dihydro-1,2-oxazole ().
    • Comparison : The bromine atom serves as a better leaving group than chlorine, making this derivative more reactive in nucleophilic substitutions.

Metabolic Stability and Biotransformation

  • Metabolites of 4,5-Dihydroisoxazol-5-carboxamide: Pathways: Hydroxylation, N-oxidation, and hydrolysis of the oxazole ring (). Comparison: The chloroethyl group in the target compound may resist hydrolysis better than ester or amide-containing analogs (e.g., Ethyl 5-{[(2-chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylate; ).

Data Tables

Table 1: Key Pharmacological Isoxazolines

Compound Substituents Activity Key Data (IR, Yield) Reference
Target Compound 3-Ph, 5-(1-Cl-Et) N/A (Structural focus) XLogP3 = 4, 95% purity
2b (5-(4-Cl-Ph)-3-furyl) 3-Furyl, 5-(4-Cl-Ph) Antidepressant IR: 1661 cm⁻¹, Yield 65%
ISO-07 (3-Cl,F-Ph) 3-Cl,F-Ph, 5-pyrrolyl-Ph Antimicrobial MS m/z: 357 [M+1]

Table 2: Herbicidal Activity Comparison

Compound Solubility (mg/L) Mechanism Key Property Reference
Target Compound Low (hydrophobic) N/A XLogP3 = 4
Pyroxasulfone 22 VLCFA inhibition Pre-emergence control
S-Metolachlor 480 VLCFA inhibition Higher soil mobility

Biological Activity

5-(1-Chloroethyl)-3-phenyl-4,5-dihydro-1,2-oxazole is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic applications. The focus is on its antimicrobial properties, cytotoxicity, and potential as a pharmacological agent.

Chemical Structure and Properties

The compound is characterized by the presence of an oxazole ring, which is known for its diverse biological activities. The chlorinated ethyl group and phenyl moiety contribute to its chemical reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key findings include:

  • Antimicrobial Activity : The compound has shown promising results against several bacterial strains. It was tested against Staphylococcus aureus, Escherichia coli, and Candida albicans.
  • Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxicity towards cancer cell lines, indicating potential for further development as an anticancer agent.

Antimicrobial Activity

A series of tests have been conducted to evaluate the antimicrobial efficacy of the compound. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols.

Microorganism MIC (µg/ml)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results indicate that this compound possesses significant antimicrobial properties, particularly against fungal strains.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. The following table summarizes findings from these studies:

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The IC50 values indicate that the compound exhibits moderate cytotoxicity against these cancer cell lines, warranting further investigation into its mechanisms of action.

The proposed mechanism involves the interaction of the oxazole ring with cellular targets leading to disruption in cellular processes. Studies suggest that the compound may induce apoptosis in cancer cells through oxidative stress pathways.

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

  • Anticancer Research : A study demonstrated that treatment with this compound resulted in reduced viability of cancer cells in a dose-dependent manner.
  • Antimicrobial Efficacy : Research indicated that when combined with other antimicrobial agents, the efficacy of this compound increased against resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(1-chloroethyl)-3-phenyl-4,5-dihydro-1,2-oxazole, and what methodological considerations are critical for optimizing yield?

  • Answer : The compound can be synthesized via nucleophilic addition and cyclization reactions. A key step involves chlorination of intermediates, as seen in analogous oxazole syntheses. For example, ZnCl₂-catalyzed reactions under controlled low temperatures (e.g., -1°C to 5°C) are critical to avoid side reactions, as demonstrated in the synthesis of ethyl 5-(1-chloroethyl)-2-furoate . Building-block approaches, such as functionalizing 4,5-dihydro-1,2-oxazole scaffolds with chloroethyl groups, are also viable, as noted in Enamine Ltd’s catalog . Purification via vacuum distillation (e.g., 117–121°C at 3 mmHg) is recommended for isolating the product .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

  • Answer :

  • NMR : ¹H and ¹³C NMR can confirm the dihydro-oxazole ring and substituent positions. For example, coupling constants in the 4,5-dihydro region (~4.0–5.0 ppm for protons) distinguish the saturated ring .
  • X-ray crystallography : Bond distances (e.g., C–O ≈ 1.36 Å, C–N ≈ 1.29 Å) and angles (e.g., O–C–N ≈ 108°) in the oxazole ring provide definitive structural validation, as shown in analogous oxadiazaborole derivatives .

Advanced Research Questions

Q. How do reaction mechanisms for oxazole formation (e.g., vinylation, oximation, and cyclization) apply to synthesizing this compound?

  • Answer : The synthesis likely follows a multi-step pathway:

Vinylation : A ketone carbanion adds to phenylacetylene, forming a β,γ-unsaturated intermediate.

Oximation : Hydroxylamine reacts with the carbonyl group, followed by dehydration to form an oxime.

Isomerization : Base-catalyzed E/Z isomerization precedes a prototropic rearrangement to an α,β-unsaturated oxime.

Cyclization : Intramolecular nucleophilic attack closes the five-membered oxazole ring .
Computational studies (e.g., DFT) can model activation energies for these steps to optimize conditions.

Q. What strategies resolve contradictions in reactivity data when introducing electron-withdrawing (e.g., chloroethyl) vs. electron-donating (e.g., phenyl) substituents on the oxazole ring?

  • Answer :

  • Electronic effects : The chloroethyl group (electron-withdrawing) may reduce nucleophilicity at the oxazole nitrogen, affecting downstream reactions like alkylation. In contrast, the phenyl group (electron-donating) stabilizes resonance structures.
  • Methodological adjustments : Use polar aprotic solvents (e.g., DMF) to enhance reactivity of electron-deficient intermediates. Kinetic studies (e.g., monitoring via HPLC) can identify rate-limiting steps influenced by substituents .

Q. How can stereochemical outcomes (e.g., diastereomer formation) be controlled during the synthesis of this compound derivatives?

  • Answer :

  • Chiral catalysts : Asymmetric induction using chiral auxiliaries or catalysts (e.g., BINOL-based systems) can enforce stereoselectivity during cyclization.
  • Crystallographic analysis : Racemic mixtures can be resolved via chiral column chromatography, with configurations confirmed by X-ray diffraction, as seen in benzodiazepine-oxazole hybrids .

Methodological Notes

  • Synthetic troubleshooting : Contradictions in yield or purity often arise from incomplete chlorination or side reactions. Reductive workup (e.g., Na₂S₂O₃) can quench excess Cl⁻ ions .
  • Data validation : Cross-reference NMR shifts with computational predictions (e.g., Gaussian calculations) to confirm assignments in complex spectra .

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